4-(Benzyloxy)-3-methylphenol
Overview
Description
4-(Benzyloxy)-3-methylphenol, also known as Monobenzone, is an organic chemical in the phenol family. It is used as a topical drug for medical depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-3-methylphenol involves various methods. For instance, it has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals . It has also been found to be a useful chiral building block in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-3-methylphenol is represented by the chemical formula C6H5CH2OC6H4OH . It has a molecular weight of 200.23 .Chemical Reactions Analysis
4-(Benzyloxy)-3-methylphenol is susceptible to various chemical reactions. For example, it has been found to inhibit the activity of various enzymes, such as cytochrome P450 and cyclooxygenase, by forming covalent adducts with their active sites .Physical And Chemical Properties Analysis
4-(Benzyloxy)-3-methylphenol is a colorless solid . It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .Scientific Research Applications
Synthesis of Neurotrophic Compounds
4-(Benzyloxy)-3-methylphenol: is utilized in the synthesis of neurotrophic compounds, which are essential for the growth, maintenance, and survival of neurons. It has been used in the enantioselective total synthesis of (-)-talaumidin, a compound known for its neurotrophic effects .
Development of Antimicrobial Agents
The compound serves as a precursor in the synthesis of novel chalcone derivatives, which exhibit antimicrobial properties. These derivatives are significant in pharmaceutical and medicinal chemistry for developing new treatments against microbial infections .
Safety And Hazards
properties
IUPAC Name |
3-methyl-4-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSKADRGXCHMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methylphenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.